3-Amino-2-pentyl-3H-quinazolin-4-one
Description
Historical Development and Significance of Quinazolinone Scaffolds in Medicinal Chemistry
The story of quinazolinones is one of continuous discovery and application. The first synthesis of a quinazolinone derivative was reported in 1889. nih.gov Early research laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. Over the decades, the quinazolinone nucleus has been identified in over 150 naturally occurring alkaloids, isolated from various plants, microorganisms, and animals, underscoring its biological relevance. nih.gov
The true significance of quinazolinone scaffolds in medicinal chemistry blossomed as researchers began to uncover their diverse pharmacological potential. This includes, but is not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities. rsc.orgijpsjournal.comnih.gov The stability of the quinazolinone core has encouraged its use as a foundational structure for creating novel therapeutic agents by introducing various bioactive moieties. omicsonline.org This has led to the development of several clinically used drugs, solidifying the quinazolinone scaffold's place in the pharmaceutical landscape. bohrium.comrsc.org
Structural Classification and Diversification of Quinazolinone Derivatives
The versatility of the quinazolinone framework lies in its potential for structural diversification. Quinazolinones are broadly classified based on the position of the carbonyl (oxo) group, leading to three main types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. nih.govnih.gov Among these, the 4(3H)-quinazolinone structure is the most prevalent and widely studied. nih.gov
Further classification is based on the substitution patterns on the quinazolinone ring system. nih.govnih.gov These include:
2-substituted-4(3H)-quinazolinones
3-substituted-4(3H)-quinazolinones
2,3-disubstituted-4(3H)-quinazolinones
Substitutions on the benzene (B151609) ring
This capacity for modification at various positions allows for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly significant for eliciting diverse pharmacological responses. nih.gov
Specific Focus on the 3-Amino-4(3H)-quinazolinone Subclass within Contemporary Research
Within the vast family of quinazolinone derivatives, the 3-amino-4(3H)-quinazolinone subclass has garnered considerable attention in recent research. The introduction of an amino group at the 3-position provides a crucial handle for further chemical modifications, opening up new avenues for creating diverse molecular libraries.
The synthesis of 3-amino-2-substituted-quinazolin-4-one derivatives is often achieved through the reaction of the corresponding 2-substituted benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). nih.gov This amino group can then be readily transformed into various functional groups, such as Schiff bases, amides, and other heterocyclic rings, leading to compounds with a wide array of biological activities. nih.govresearchgate.netacgpubs.org Research has shown that derivatives of 3-amino-4(3H)-quinazolinone exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.netacgpubs.org For instance, the synthesis of Schiff's bases from 3-amino-quinazolinones has yielded compounds with significant anti-inflammatory and protease inhibitory potential. nih.gov
Overview of Research Trajectories for 3-Amino-2-pentyl-3H-quinazolin-4-one and its Analogs
The compound This compound represents a specific example within the promising 3-amino-4(3H)-quinazolinone subclass. While extensive research on this exact molecule is still emerging, the existing literature on its analogs provides valuable insights into its potential research trajectories.
The key structural features of this compound are the pentyl group at the 2-position and the amino group at the 3-position. SAR studies on related quinazolinones suggest that the nature of the substituent at the 2-position plays a crucial role in determining the biological activity. For example, in a study on 2-substituted quinazolinones, analogs with a propyl substitution at the 2nd position showed potent anticancer activity. rsc.org This highlights the potential of the alkyl chain at this position to influence the compound's interaction with biological targets.
Furthermore, the amino group at the 3-position is a prime site for derivatization. Research on 3-amino-2-methylquinazolin-4(3H)-one has demonstrated that this amine can be functionalized to create a variety of derivatives with interesting photophysical and biological properties. mdpi.com Similarly, the amino group of this compound could be used to synthesize Schiff bases, amides, or to link other bioactive pharmacophores, potentially leading to hybrid molecules with enhanced or novel therapeutic activities.
Future research on This compound is likely to follow these established trajectories:
Synthesis and Characterization: Development of efficient synthetic routes for the parent compound and a library of its derivatives.
Biological Screening: Evaluation of these compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pentyl chain and the amino group to understand their influence on biological activity and to optimize lead compounds.
Mechanism of Action Studies: Investigation into the molecular targets and pathways through which the active compounds exert their effects.
The exploration of This compound and its analogs holds significant promise for the discovery of new chemical probes and potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-3-4-9-12-15-11-8-6-5-7-10(11)13(17)16(12)14/h5-8H,2-4,9,14H2,1H3 |
InChI Key |
ILADSIHUJQBNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Pentyl 3h Quinazolin 4 One and Its Derivatives
Classical Synthetic Approaches
Classical methods for the synthesis of 3-amino-2-substituted-quinazolin-4-ones, including the pentyl derivative, have traditionally relied on a two-step process involving the formation of a benzoxazinone (B8607429) intermediate followed by its reaction with hydrazine (B178648).
Synthesis via 4H-Benzo[d]mdpi.comrsc.orgoxazin-4-one Intermediates
A common and well-established route to 3-amino-quinazolinones involves the initial synthesis of a 2-substituted-4H-benzo[d] mdpi.comrsc.orgoxazin-4-one intermediate. mdpi.comnih.govacs.org This intermediate is then subsequently reacted with hydrazine to form the desired 3-amino-quinazolinone ring system.
The formation of the 4H-benzo[d] mdpi.comrsc.orgoxazin-4-one intermediate is typically achieved through the acylation of anthranilic acid. This can be accomplished by reacting anthranilic acid with an appropriate acyl chloride or anhydride (B1165640). nih.govrsc.orgrsc.org For the synthesis of the 2-pentyl derivative, hexanoyl chloride or hexanoic anhydride would be the acylating agent of choice.
The reaction of anthranilic acid with two equivalents of benzoyl chloride in pyridine (B92270) has been shown to produce 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. rsc.orgrsc.org A similar approach can be envisioned for the synthesis of 2-pentyl-4H-3,1-benzoxazin-4-one. The mechanism involves the initial N-acylation of the anthranilic acid, followed by a cyclodehydration step to form the benzoxazinone ring. uin-malang.ac.id The use of a dehydrating agent like acetic anhydride is also a common practice to facilitate the cyclization of the intermediate N-acylanthranilic acid. nih.gov
Table 1: Examples of Reagents for Benzoxazinone Synthesis
| Starting Material | Acylating Agent | Product | Reference |
|---|---|---|---|
| Anthranilic Acid | Benzoyl Chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | rsc.orgrsc.org |
| Anthranilic Acid | Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | mdpi.comtandfonline.com |
| o-Iodoanilines | Acid Chlorides | 2-Substituted-4H-3,1-benzoxazin-4-ones | acs.org |
Once the 2-pentyl-4H-benzo[d] mdpi.comrsc.orgoxazin-4-one intermediate is obtained, the next step is the introduction of the 3-amino group. This is typically achieved by a condensation reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). mdpi.comuin-malang.ac.idnih.gov The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent recyclization to form the more stable quinazolinone ring system. uin-malang.ac.id This method is widely applicable for the synthesis of a variety of 3-amino-2-substituted-quinazolin-4-ones. mdpi.comnih.gov For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one has been successfully achieved by reacting the corresponding benzoxazinone with hydrazine hydrate. uin-malang.ac.id
Table 2: Synthesis of 3-Amino-quinazolinones from Benzoxazinones
| Benzoxazinone Intermediate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-chlorophenyl)-4H-benzo[d] mdpi.comrsc.orgoxazin-4-one | Hydrazine Hydrate | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79-87% | uin-malang.ac.id |
| 2-Methyl-4H-benzo[d] mdpi.comrsc.orgoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | 31-85% | mdpi.com |
| Methyl 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetate | Hydrazine Hydrate | 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide | - | nih.gov |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.org This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. nih.gov While specific examples for the direct synthesis of 3-amino-2-pentyl-3H-quinazolin-4-one via an MCR are not extensively documented, the general strategy has been applied to the synthesis of various quinazolinone derivatives. nih.govmdpi.comrsc.org These reactions often involve the condensation of an anthranilamide derivative, an aldehyde, and a third component that provides the N-3 substituent. For the target compound, this could potentially involve a one-pot reaction of 2-aminobenzamide (B116534), hexanal, and a nitrogen source for the 3-amino group.
Step-wise or Fragment-Based Synthesis
A stepwise or fragment-based approach offers a more controlled and often higher-yielding route to the desired product. This methodology involves the sequential construction of the quinazolinone core. An alternative to the benzoxazinone route starts with 2-aminobenzamide. nih.gov This can be acylated with hexanoyl chloride to form 2-(hexanoylamino)benzamide. Subsequent cyclization, which can be induced by heating or by using a dehydrating agent, would then yield the 2-pentyl-quinazolin-4(3H)-one. The introduction of the 3-amino group would then require a separate chemical transformation, which can be more complex than the direct condensation with hydrazine.
Another multi-step strategy begins with anthranilic acid, which is first reacted with an acylating agent, followed by reaction with hydrazine. ingentaconnect.comeurekaselect.comresearchgate.netresearchgate.net For example, 3-amino-2-phenylquinazolin-4(3H)-one has been synthesized by first reacting anthranilic acid with benzoyl chloride to form 2-benzamidobenzoic acid, which is then chlorinated to the corresponding acid chloride and subsequently reacted with hydrazine hydrate. ingentaconnect.comeurekaselect.comresearchgate.net A similar sequence using hexanoyl chloride could be employed for the synthesis of the 2-pentyl analog.
Advancements in Green Chemistry for Quinazolinone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. tandfonline.comresearchgate.netnih.gov
Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the synthesis of quinazolinones. mdpi.comingentaconnect.comeurekaselect.comresearchgate.netnih.govnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comingentaconnect.comeurekaselect.comresearchgate.netnih.gov The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been efficiently carried out using microwave irradiation for both the formation of the benzoxazinone intermediate and its subsequent reaction with hydrazine hydrate. mdpi.com Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been achieved in a short reaction time of 4 minutes under microwave irradiation. ingentaconnect.comeurekaselect.comresearchgate.net
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of quinazolinones. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net This method has been used for the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions, often without the need for a metal catalyst. rsc.orgrsc.org
The use of greener solvents, such as water or deep eutectic solvents, and the development of reusable catalysts are also key aspects of green quinazolinone synthesis. tandfonline.comresearchgate.netnih.gov For example, the synthesis of quinazolinone derivatives has been reported using an acid-functionalized magnetic silica (B1680970) heterogeneous catalyst in water. nih.gov
Table 3: Green Synthetic Approaches to Quinazolinones
| Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Reduced reaction times, higher yields | Synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones | mdpi.com |
| Ultrasound-assisted synthesis | Faster reactions, ambient conditions | Synthesis of quinazolinones from o-aminobenzamides and aldehydes | rsc.orgrsc.org |
| Heterogeneous catalysis | Reusable catalyst, green solvent (water) | Synthesis of quinazolinone derivatives using a magnetic silica catalyst | nih.gov |
| Deep Eutectic Solvents (DES) | Biodegradable and low-cost solvents | Synthesis of 3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net For the synthesis of 3-amino-quinazolinone derivatives, microwave-assisted protocols provide a significant advantage. researchgate.netmdpi.com
A general approach involves the reaction of a substituted 2-aminobenzoic acid with an appropriate reagent to form a benzoxazinone intermediate. mdpi.com This intermediate can then be reacted with hydrazine hydrate under microwave irradiation to yield the 3-amino-quinazolinone core. researchgate.netmdpi.com For the specific synthesis of this compound, this would typically involve the reaction of 2-amino-N'-hexanoylbenzohydrazide or the cyclization of 2-hexanoylaminobenzamide with hydrazine.
Another microwave-assisted method involves a one-pot synthesis from anthranilic acid and primary aromatic amines using the Vilsmeier reagent (DMF/POCl₃), where neat reactants are cyclocondensed under microwave conditions to achieve excellent yields in minutes. researchgate.net Iron-catalyzed C–N coupling reactions in aqueous media under microwave irradiation have also been successfully developed for quinazolinone synthesis, highlighting the versatility of this energy source. rsc.orgsci-hub.cat These methods are noted for being applicable to a broad range of substrates. sci-hub.cat
Table 1: Examples of Microwave-Assisted Quinazolinone Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted anthranilic acid, Acetic anhydride | N₂H₄·H₂O, EtOH, MWI (250 W, 120–150 °C, 20–33 min) | 3-amino-2-methyl-quinazolin-4(3H)-ones | 31–85 | mdpi.com |
| 2-benzamidobenzoyl chloride, Hydrazine | K₂CO₃, DMF, MWI (800 W, 135 °C, 4 min) | 3-amino-2-phenylquinazolin-4(3H)-one | - | researchgate.net |
| 2-halobenzoic acids, Amidines | Fe₂(acac)₃, Cs₂CO₃, Water, MWI (30 min) | 2,3-disubstituted quinazolinones | Moderate to High | rsc.orgsci-hub.cat |
| Anthranilic acid, Primary aromatic amines | Vilsmeier reagent (DMF/POCl₃), Neat, MWI | 3-substituted-4(3H)-quinazolinones | Excellent | researchgate.net |
Utilization of Deep Eutectic Solvents (DES)
Deep eutectic solvents (DES) are emerging as green and recyclable alternatives to traditional volatile organic solvents. researchgate.net They are typically mixtures of hydrogen bond donors (e.g., urea (B33335), glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride). researchgate.net In quinazolinone synthesis, DES can act as both the solvent and the catalyst. rsc.orgresearchgate.net
One protocol describes the synthesis of substituted quinazolinones via DES-mediated cyclization of 2-aminobenzamide with various aldehydes, proceeding in good to excellent yields under mild conditions. rsc.org For instance, a mixture of choline chloride and urea (1:2 molar ratio) has been found to be highly effective for the synthesis of 2-mercaptoquinazolin-4(3H)-ones. researchgate.net The use of DES in conjunction with ultrasonic irradiation has also been reported to produce bis-quinazolinones efficiently. nih.gov This approach is lauded for its operational simplicity, high yields, and adherence to green chemistry principles. researchgate.netnih.gov
Table 2: Quinazolinone Synthesis Using Deep Eutectic Solvents (DES)
| DES System | Starting Materials | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Choline chloride:Urea (1:2) | Anthranilic acid, Phenyl isothiocyanate | 2-mercaptoquinazolin-4(3H)-ones | Green, Recyclable, Catalyst-free | researchgate.net |
| L-(+)-tartaric acid:Choline chloride (1:2) | Benzoxazine, Diamine | bis-quinazolin-4(3H)-one | High yield (98%), Scalable | nih.gov |
| Various | 2-aminobenzamide, Aldehydes | Substituted quinazolinones and dihydroquinazolinones | Mild, Greener protocol, Good to excellent yields | rsc.org |
Catalyst-Free and Metal-Free Reaction Conditions
Driven by the need for more sustainable and cost-effective processes, significant research has focused on developing catalyst-free and metal-free synthetic routes to quinazolinones. mdpi.com These methods avoid the use of potentially toxic and expensive transition metals. mdpi.comnih.gov
One such approach involves the reaction of 2-aminobenzamides with an excess of an aldehyde in pure water, where the aldehyde itself facilitates the oxidation of the aminal intermediate to the quinazolinone. rsc.org Another strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides. rsc.org Furthermore, catalyst-free methods for synthesizing quinazolin-4(3H)-ones from o-aminobenzamide and styrenes have been developed using di-tert-butyl peroxide (DTBP) as an oxidant, showcasing a novel oxidative olefin bond cleavage. mdpi.com These protocols are valued for their operational simplicity and use of readily available, inexpensive reagents. mdpi.com
Electrochemical Synthesis Approaches
Electrochemical synthesis represents a frontier in green chemistry, using electrons as traceless reagents to drive reactions, thereby avoiding the need for chemical oxidants or catalysts. nih.govacs.org Several electrochemical methods have been developed for the construction of the quinazolinone ring.
An anodic direct oxidation method enables the C(sp³)-H amination/C-N cleavage in aqueous media under mild, metal-free, and chemical oxidant-free conditions. nih.govacs.org This process involves the electrolysis of o-carbonyl-substituted anilines and amines in an undivided cell. nih.govacs.org Another approach is the electrochemical coupling of 2-aminobenzamides and halides in a one-pot reaction, which proceeds via selective anodic dehydrogenative oxidation and cyclization. bohrium.com A plausible mechanism involves the initial coupling of the starting materials to form an intermediate, which is then anodically oxidized to an imine, followed by intramolecular cyclization. bohrium.com Direct decarboxylative cyclization between isatoic anhydrides and cyclic amines has also been achieved electrochemically to form fused quinazolinones without transition-metal catalysts or external oxidants. nih.gov
Biogenic and Biomass-Derived Catalysis (e.g., Cu₂O Nanoparticles)
The use of catalysts derived from biological or biomass sources is a growing area of green and sustainable chemistry. A notable example is the synthesis of copper oxide nanoparticles (Cu₂O NPs) using musk melon (Cucumis melo) peel extract. rsc.org The extract's active constituents serve as both reducing and stabilizing agents for the nanoparticle formation. rsc.org
These biogenically synthesized Cu₂O nanoparticles have proven to be effective catalysts for the base-free synthesis of quinazolinone derivatives. rsc.org The catalytic process involves N-atom insertion reactions and has been successfully applied on a gram scale. rsc.org A hot filtration test confirmed the heterogeneous nature of the catalyst, which can be recycled for several consecutive cycles with only a slight decrease in activity. rsc.org Similarly, commercially available CuO nanoparticles have been used to catalyze the aerobic oxidative coupling of aromatic alcohols and amidines to produce quinazolines, requiring no base or external organic oxidant. nih.govresearchgate.net
Reaction Mechanisms in Quinazolinone Ring Formation
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and designing new ones. The formation of the quinazolinone ring predominantly proceeds through a sequence of well-established organic reactions.
Nucleophilic Acylation and Dehydrative Cyclization Mechanisms
The construction of the quinazolinone core often relies on a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration sequence. masterorganicchemistry.comnih.gov
In a typical pathway for forming a 3-amino-2-substituted quinazolinone, the synthesis may start from a 2-aminobenzamide derivative. For the target molecule, 2-aminobenzohydrazide would be a key starting material. The synthesis proceeds as follows:
Nucleophilic Acylation: The terminal amino group of the 2-aminobenzohydrazide acts as a nucleophile, attacking an acylating agent such as hexanoyl chloride or hexanoic anhydride. This step introduces the pentyl group that will become the substituent at the C2 position of the quinazolinone ring. This is a classic nucleophilic acyl substitution reaction, forming an N-acylated intermediate. masterorganicchemistry.com
Intramolecular Cyclization (Annulation): The nitrogen atom of the initial aminobenzamide portion of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This intramolecular reaction forms a tetrahedral intermediate.
This mechanistic pathway is fundamental to many quinazolinone syntheses, including those where a benzoxazinone intermediate is formed first. In those cases, the nucleophilic attack by a nitrogen-containing reagent (like hydrazine) on the benzoxazinone's carbonyl group initiates a ring-opening, which is then followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. nih.gov
Oxidative Difunctionalization and C-C Bond Cleavage Mechanisms
A modern and efficient strategy for synthesizing the quinazolinone skeleton involves the oxidative cleavage of unsaturated carbon-carbon bonds. raco.cat This approach allows for the construction of 2-substituted quinazolinones from readily available starting materials like o-aminobenzamides and unsaturated hydrocarbons such as styrenes or other olefins. raco.cat The process is significant as it represents a departure from classical condensation methods, offering a novel disconnection for accessing the quinazolinone core.
Under metal- and catalyst-free conditions, the reaction between an o-aminobenzamide and a styrene (B11656) derivative can proceed via oxidative cleavage of the olefin's C=C double bond. raco.cat This method is valued for its sustainability, use of inexpensive materials, and environmentally benign nature. raco.cat Similarly, metal-free approaches have been developed that utilize the selective breaking of the C-C triple bond of ketoalkynes when reacted with anthranilamides, promoted by an acid like trifluoroacetic acid (TFA). asianpubs.org Another strategy involves the reaction of 2-aminobenzamides with β-ketoesters, catalyzed by phosphorous acid (H₃PO₃), which also proceeds via a selective C-C bond cleavage to furnish the quinazolinone products. asianpubs.org
Copper-catalyzed systems also facilitate C-C bond cleavage to construct 2-substituted quinazolinones. For instance, the C-C bond at the 2-position of a 2,2-disubstituted-1,2,3,4-tetrahydroquinazolinone can be selectively cleaved using a Cu/air catalytic system. researchgate.net The proposed mechanism for some copper-catalyzed aerobic oxidations involves a single-electron oxidation at the N1 position, followed by deprotonation to create an aminyl radical and subsequent β-C-C cleavage. researchgate.net
Intramolecular Oxidative Nitrogenation/Oxygenation Processes
Intramolecular reactions represent a powerful tool for creating complex fused heterocyclic systems from simpler quinazolinone precursors. A key strategy involves the oxidation of the 3-amino group on the quinazolinone scaffold to generate a highly reactive N-nitrene intermediate. rsc.org This oxidation is often accomplished using reagents like lead tetra-acetate. rsc.org
Once formed, the N-nitrene can undergo intramolecular reactions with other parts of the molecule. rsc.org For example, if the C-2 substituent is an arylalkyl group, the nitrene can react with the electron-rich aryl ring in a process akin to electrophilic aromatic substitution, leading to the formation of new seven-membered rings. rsc.org This intramolecular trapping of the N-nitrene is a key step in building more complex molecular architectures. rsc.org
Palladium catalysis can also be used to achieve intramolecular oxidative C-H amination. In this process, a 2-aryl-3-(arylamino)quinazolinone can be cyclized to form an indazolo[3,2-b]quinazolinone derivative. nih.gov This reaction demonstrates the direct functionalization of a C-H bond, providing an efficient route to polycyclic aromatic systems. nih.gov Furthermore, gold-catalyzed oxidative intramolecular 1,2-amino-oxygenation of alkynes has been reported, showcasing another pathway where both nitrogen and oxygen atoms are added across a carbon-carbon triple bond in a single transformation. nih.gov
Domino and Tandem Reaction Sequences
Domino and tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste. The synthesis of quinazolinones and their derivatives has benefited greatly from such strategies. researchgate.net An efficient tandem microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones. mdpi.com
Copper(I) bromide has been shown to catalyze a four-step domino reaction between alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones with good functional group tolerance. researchgate.net Another example is the use of pyridyl glycosyl triazoles with a Cu(I) salt as a catalyst to assemble 3-substituted quinazolinones through a domino cross-coupling reaction of N-substituted o-halobenzamides with formamide. researchgate.net These reactions often proceed through a sequence of steps such as cross-coupling followed by an additive cyclization promoted by the catalyst. researchgate.net
Three-component reactions are another hallmark of domino sequences. For instance, new tetrahydropyrido[2,1-b]quinazolines can be formed from the reaction of polyfluoroalkyl-3-oxo esters, α,β-unsaturated aldehydes, and 2-(aminomethyl)aniline. researchgate.net
Structural Modifications and Derivatization Strategies of the this compound Scaffold
The 3-amino group and the C-2 position of the quinazolinone ring are primary sites for structural modification, allowing for the synthesis of a diverse library of derivatives.
Synthesis of Schiff Bases from the 3-Amino Group
The 3-amino group of the quinazolinone scaffold is a versatile handle for derivatization, most commonly through the formation of Schiff bases (imines). This reaction involves the condensation of the primary amino group with an aldehyde or ketone. The synthesis is typically straightforward, involving the reaction of equimolar amounts of the 3-aminoquinazolinone and an appropriate aldehyde. rsc.org
For example, 3-amino-2-methyl quinazolin-4-(3H)-one can be condensed with various aromatic aldehydes to yield the corresponding Schiff bases. nih.gov The reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of a weak acid such as glacial acetic acid. nih.gov A wide range of aldehydes, including substituted benzaldehydes and other aromatic aldehydes, have been successfully used in these condensations. rsc.orgnih.gov
| Starting 3-Aminoquinazolinone | Aldehyde | Resulting Schiff Base Structure | Reference |
| 3-Amino-2-methyl-4(3H)-quinazolinone | p-Nitrobenzaldehyde | 2-Methyl-3-((p-nitrobenzylidene)amino)quinazolin-4(3H)-one | rsc.org |
| 3-Amino-2-phenyl-4(3H)-quinazolinone | Cinnamaldehyde | 3-((Cinnamylidene)amino)-2-phenylquinazolin-4(3H)-one | rsc.org |
| 3-Amino-2-methyl-4(3H)-quinazolinone | Anisaldehyde | 3-((4-Methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | rsc.org |
| 3-Amino-2-methyl-4(3H)-quinazolinone | 2,3-Indolinedione | 3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4(3H)-one | nih.gov |
Formation of Condensed Heterocyclic Rings at the 3-Amino Position (e.g., Thiadiazole, Oxadiazole, Triazole)
The 3-amino group serves as a nucleophilic starting point for the construction of fused or linked heterocyclic rings, such as thiadiazoles, oxadiazoles, and triazoles. These modifications significantly alter the chemical properties of the parent molecule.
Oxadiazole: A common route to a 1,3,4-oxadiazole (B1194373) moiety involves converting a precursor into an acid hydrazide. For instance, a 2-substituted-4-oxoquinazoline derivative can be prepared with a side chain that terminates in an acid hydrazide. This intermediate can then be cyclized with carbon disulfide and potassium hydroxide (B78521) to yield a 3-[1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2-phenylquinazolin-4(3H)-one. asianpubs.orgresearchgate.net In a different approach, 3-amino-2-substituted-quinazolin-4(3H)-ones can be synthesized via a novel SnCl₂-mediated rearrangement of 2-(2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles, demonstrating a unique ring-transformation strategy. nih.gov
Thiadiazole: The synthesis of 1,3,4-thiadiazoles often involves thiosemicarbazide (B42300) or its derivatives. mdpi.commdpi.com A general method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester (PPE) to form a 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.commdpi.comencyclopedia.pub This strategy can be adapted by first acylating the 3-amino group of the quinazolinone with a dicarboxylic acid anhydride, followed by reaction with thiosemicarbazide and cyclization.
Triazole: Several pathways exist for introducing a 1,2,4-triazole (B32235) ring. One method involves reacting a 3-aminoquinazolinone derivative with chloroacetyl chloride to form an intermediate acetamide (B32628), which is then treated with a triazole thiol to link the two heterocyclic systems. nih.gov Another approach involves the reaction of a quinazolinone derivative containing an acid hydrazide side chain with phenyl isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized to a 1,2,4-triazol-3-yl derivative. asianpubs.orgresearchgate.net It is also possible to build the quinazolinone onto a pre-existing triazole structure. researchgate.net
Introduction of Alkyl/Aryl Substituents at the C-2 Position
The substituent at the C-2 position of the quinazolinone ring, such as the pentyl group in the title compound, is typically determined by the choice of starting materials in the initial ring-forming reaction. The most common synthetic route to 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis or variations thereof, which often start from an anthranilic acid derivative.
To synthesize this compound, a standard approach would begin with the acylation of anthranilic acid with an acylating agent containing a six-carbon chain, such as hexanoyl chloride or hexanoic anhydride. This forms N-hexanoylanthranilic acid. This intermediate is then cyclized, often by heating with a dehydrating agent, to form 2-pentyl-4H-3,1-benzoxazin-4-one. The final step involves the reaction of this benzoxazinone intermediate with hydrazine hydrate, which opens the oxazinone ring and re-closes it to form the desired this compound.
By simply varying the initial acylating agent, a wide variety of alkyl or aryl substituents can be introduced at the C-2 position. For example, using acetyl chloride or acetic anhydride yields a 2-methyl group, as seen in many literature examples. mdpi.com Using benzoyl chloride would yield a 2-phenyl substituent. This modularity allows for the systematic exploration of structure-activity relationships by modifying the C-2 position. New 2,3-disubstituted-4(3H)quinazolinone derivatives can be synthesized from anthranilic acid in multiple steps, allowing for the introduction of various functionalities. mdpi.com
Derivatization at the Quinazolinone Benzene (B151609) Ring (e.g., Halogenation, Methylation)
Modifications to the benzene ring of the quinazolinone core are crucial for exploring structure-activity relationships. nih.gov The reactivity of the benzene ring is higher than that of the pyrimidine (B1678525) ring towards electrophilic substitution, with the 8-position being the most reactive, followed by the 6-, 5-, and 7-positions. wikipedia.org
Halogenation: The introduction of halogen atoms, such as bromine, onto the quinazolinone ring can significantly influence the biological activity of the resulting compounds. For instance, 6-bromo-2-methyl-3-amino-quinazolin-4(3H)-one has been synthesized and used as a precursor for further derivatization. mdpi.com Palladium-catalyzed cyanation of C-5 bromo-quinazolinones serves as a key step in introducing other functional groups. nih.gov
Methylation and Other Substitutions: The introduction of methyl or other alkyl groups can also be achieved through various synthetic strategies. For example, 5-methyl-substituted quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov The synthesis of C-5 alkyl/aryl substituted quinazolinones can be accomplished via Sonogashira cross-coupling reactions with various alkynes. nih.gov Furthermore, palladium-catalyzed amination of 5-bromo-quinazolinones with different amines allows for the introduction of amino-alkyl/aryl substituents at the C-5 position. nih.gov
The following table summarizes the synthesis of various substituted quinazolinones:
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-bromo-quinazolinone | Alkynes, Sonogashira cross-coupling | C-5 alkyl/aryl substituted quinazolinones | nih.gov |
| 5-bromo-quinazolinone | Amines, Pd/XantPhos-catalyzed amination | C-5 amino-alkyl/aryl substituted quinazolinones | nih.gov |
| 5-bromo-quinazolinone | Pd-catalyzed cyanation, then hydrogenation | C-5 amino-methyl-quinazolinone | nih.gov |
| 2-amino-5-methylbenzoic acid | Butyl isothiocyanate | 2-thioxo-6-methylquinazolin-4-one | nih.gov |
Synthesis of Quinazolinethione Analogs
The replacement of the carbonyl oxygen at the C-4 position of the quinazolinone ring with a sulfur atom to form a quinazolinethione can lead to compounds with altered biological profiles. These thione analogs are often synthesized from their corresponding quinazolinone precursors or via cyclization reactions involving thiourea (B124793) derivatives.
A common route involves the reaction of an appropriately substituted anthranilic acid with an isothiocyanate. For example, the reaction of 2-amino-5-methylbenzoic acid with butyl isothiocyanate yields the corresponding 2-thioxoquinazolin-4-one derivative. nih.gov Another approach involves the refluxing of a benzoxazinone with thiocarbonohydrazide in ethanol. researchgate.net
A metal-free cyclization method has been developed for the synthesis of 4-methylene-3-substituted quinazolinethione derivatives. frontiersin.org This involves the reaction of 2-aminoacetophenone (B1585202) with various isothiocyanates. For instance, benzyl (B1604629) isothiocyanate reacts smoothly to yield the corresponding quinazolinethione product in high yield. frontiersin.org
The table below outlines the synthesis of representative quinazolinethione analogs:
| Starting Material | Reagents | Product | Reference |
| 2-amino-5-methylbenzoic acid | Butyl isothiocyanate | 2-thioxo-6-methylquinazolin-4-one | nih.gov |
| 2-aminoacetophenone | Benzyl isothiocyanate | 4-methylene-3-benzyl-3,4-dihydroquinazoline-2(1H)-thione | frontiersin.org |
| 2-aminoacetophenone | Propyl isothiocyanate | 4-methylene-3-propyl-3,4-dihydroquinazoline-2(1H)-thione | frontiersin.org |
| Benzoxazinone | Thiocarbonohydrazide | Quinazolinethione derivative | researchgate.net |
Acylation and Alkylation Reactions
Acylation and alkylation at the N-3 amino group and other positions of the quinazolinone ring are common strategies for generating diverse derivatives.
Acylation: The free amino group at the N-3 position can be readily acylated. For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be thermally treated to form their corresponding acetamides. mdpi.com A novel microwave-assisted protocol for the synthesis of various arylamides involves the reaction of hydrazides with benzoxazinones. mdpi.com
Alkylation: Alkylation of the quinazolinone scaffold can occur at different positions, depending on the reaction conditions and the substrate. While alkylation of quinazolin-4(3H)-ones with alkyl halides under classical two-phase catalysis conditions (solid base in an aprotic solvent) typically leads to N-3 alkylation, O-alkylation can also be achieved under specific conditions. juniperpublishers.com For instance, prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals results in alkylation at the N-3 position. nih.gov However, using more sterically hindered reagents like dimethylformamide di(isopropyl)acetal can lead to O-alkylation, yielding 4-isopropoxyquinazolines. nih.gov The alkylation of the thioxo group in 2-thioxoquinazolin-4-ones with various alkyl halides in the presence of potassium carbonate in DMF affords the corresponding thioethers. nih.gov
The following table provides examples of acylation and alkylation reactions on the quinazolinone core:
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-amino-2-methyl-quinazolin-4(3H)-one | Thermal treatment | 3-acetamido-2-methyl-quinazolin-4(3H)-one | mdpi.com |
| Benzoxazinone | Hydrazides, microwave irradiation | 3-arylamido-quinazolin-4(3H)-one | mdpi.com |
| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals, prolonged heating | N(3)-alkylquinazolin-4-one | nih.gov |
| 2-thioxoquinazolin-4-one | Alkyl halide, K2CO3, DMF | 2-(alkylthio)quinazolin-4(3H)-one | nih.gov |
| Quinazolin-4(3H)-one | Alkyl halide, solid base, aprotic solvent | 3-N-alkylquinazolin-4-one | juniperpublishers.com |
Elucidation of Biological Activity Mechanisms and Molecular Targets of 3 Amino 2 Pentyl 3h Quinazolin 4 One Derivatives
Antineoplastic and Antiproliferative Mechanisms
Derivatives based on the quinazolin-4(3H)-one core structure have demonstrated significant antineoplastic and antiproliferative activities. These effects are largely mediated by their ability to interfere with signaling pathways that are fundamental to tumor growth and metastasis. The primary mechanisms involve the direct inhibition of receptor tyrosine kinases (RTKs) and the induction of cell cycle arrest, leading to the suppression of cancer cell growth and, in some cases, apoptosis.
Quinazolin-4(3H)-one derivatives have emerged as a prominent class of receptor tyrosine kinase inhibitors. RTKs are crucial cell surface receptors that, upon activation by growth factors, trigger downstream signaling cascades responsible for cell proliferation, differentiation, migration, and survival. Dysregulation of RTK activity is a common feature of many cancers, making them important therapeutic targets. The quinazoline (B50416) core can act as a scaffold that binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of the signaling pathway. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a key RTK, and its overactivity is a hallmark of numerous cancers, including non-small cell lung cancer. Certain quinazolin-4(3H)-one derivatives have been identified as potent EGFR inhibitors. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR. nih.gov
Research has shown that specific 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit excellent EGFR inhibitory activity. nih.gov For instance, molecular docking studies have revealed that these compounds can interact with key residues in the ATP-binding site, such as the DFG motif residue Asp855. This interaction effectively blocks the receptor's kinase activity. nih.gov The inhibitory concentrations for some of these derivatives have been found to be in the nanomolar range, demonstrating their potency against EGFR. nih.gov
Table 1: EGFR Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | IC₅₀ (µM) vs. EGFR | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| 2h | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 |
| 2i | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
| 3h | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 |
| 3i | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 |
Data sourced from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov
Human Epidermal Receptor 2 (HER2), another member of the EGFR family, is a critical therapeutic target, particularly in breast cancer. Quinazolin-4(3H)-one derivatives have also demonstrated significant inhibitory effects against HER2. nih.govnih.gov The mechanism of inhibition can vary among different derivatives, with some acting as ATP-competitive type-I inhibitors and others as ATP non-competitive type-II inhibitors. nih.gov
Notably, certain derivatives have shown inhibitory potencies comparable to the established HER2 inhibitor, Lapatinib. nih.gov For example, compound 3i was found to have an IC₅₀ value almost identical to that of Lapatinib, highlighting the potential of this chemical class for developing powerful HER2-targeting agents. nih.gov
Table 2: HER2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | IC₅₀ (µM) vs. HER2 | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| 3i | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 3g | 0.112 ± 0.016 | Lapatinib | 0.078 ± 0.015 |
| 2i | 0.128 ± 0.024 | Lapatinib | 0.078 ± 0.015 |
| 3f | 0.132 ± 0.014 | Lapatinib | 0.078 ± 0.015 |
| 2h | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 |
Data sourced from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of this process. nih.govnih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.govnih.gov Several novel quinazoline-based derivatives have been specifically designed and synthesized as VEGFR-2 inhibitors. nih.govnih.gov
These compounds have demonstrated potent cytotoxic and anti-angiogenic activities. nih.gov For example, compound 18d, a quinazoline derivative, exhibited superior VEGFR-2 inhibitory activity compared to the multi-kinase inhibitor Sorafenib, with an IC₅₀ of 0.340 µM versus 0.588 µM for the reference drug. nih.govmedchemexpress.com Docking studies indicate that these compounds bind to key amino acid residues, such as Glu883 and Asp1044, within the VEGFR-2 active site. nih.govmedchemexpress.com Another study identified compound 16f, which contains a 2-chloro-5-nitrophenyl group, as a highly active agent against various cancer cell lines through VEGFR-2 inhibition. nih.gov
Table 3: VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | IC₅₀ (µM) vs. VEGFR-2 | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| 18d | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
| 13 | Comparable to Sorafenib | Sorafenib | - |
| 15 | Comparable to Sorafenib | Sorafenib | - |
Data sourced from studies on quinazolin-4(3H)-one and benzo[g]quinazoline (B13665071) derivatives as VEGFR-2 inhibitors. nih.govmedchemexpress.commdpi.com
The Fibroblast Growth Factor Receptor (FGFR) family of RTKs is involved in various cellular processes, including proliferation and angiogenesis, and their dysregulation is implicated in several cancers. While the indolin-2-one (oxindole) core is a well-known scaffold for FGFR inhibitors like SU5402, research into quinazoline-based derivatives for this target is also an area of interest. scienceopen.com The development of selective FGFR inhibitors is a key strategy for targeting specific cancer types where FGFR signaling is a primary driver of oncogenesis. While extensive data on 3-amino-2-pentyl-3H-quinazolin-4-one derivatives specifically targeting FGFRs is less prevalent in the cited literature compared to other RTKs, the broader field of kinase inhibitor research suggests the quinazoline scaffold holds potential for modification to achieve FGFR inhibition.
Beyond inhibiting external signaling, quinazolin-4(3H)-one derivatives can exert their antiproliferative effects by directly interfering with the cell cycle machinery. The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. cu.edu.eg Aberrations in this regulation can lead to uncontrolled cell division, a defining feature of cancer. nih.gov
Several derivatives of quinazolin-4(3H)-one have been developed as potent inhibitors of CDK2. cu.edu.egnih.govnih.gov CDK2 is a key regulator of the G1/S phase transition. cu.edu.eg By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. For instance, the ortho-chloro-benzylideneamino derivative 6b was identified as a highly potent CDK2 inhibitor with an IC₅₀ of 0.67 µM, comparable to the known CDK inhibitor Roscovitine (IC₅₀ = 0.64 µM). nih.gov Studies have confirmed that active quinazolinone derivatives can arrest the cell cycle in the G1 and S phases. nih.gov Other research has shown that certain compounds lead to cell cycle cessation at the S and G2/M phases. cu.edu.egnih.gov Furthermore, some quinazolinone derivatives can induce G2/M phase arrest by targeting other cell cycle regulators like aurora kinase A. nih.govnih.gov
Table 4: CDK2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | IC₅₀ (µM) vs. CDK2 | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| 6b | 0.67 | Roscovitine | 0.64 |
| 2i | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
Data sourced from studies on quinazolin-4(3H)-one derivatives as CDK2 inhibitors. nih.govnih.gov
Apoptosis Pathway Modulation
Derivatives of the quinazolin-4(3H)-one scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells. Their pro-apoptotic effects are mediated through the intricate modulation of several key signaling pathways.
A central mechanism by which quinazolinone derivatives induce apoptosis is through the activation of the caspase cascade. Caspases are a family of cysteine proteases that execute the apoptotic process. Research has shown that certain quinazoline-containing compounds can trigger both the intrinsic and extrinsic apoptotic pathways, culminating in the activation of effector caspases like caspase-3 and initiator caspases such as caspase-9. nih.govnih.gov
For instance, studies on novel quinazoline-containing 1,2,3-triazole compounds demonstrated a marked increase in the activation of caspase-3/7 in cancer cell lines upon treatment. nih.gov This activation is a clear indicator of the compound's ability to drive cells towards apoptosis. nih.gov The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. nih.govnih.gov Activated caspase-9, in turn, activates downstream effector caspases, including caspase-3, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
Table 1: Observed Caspase Activation by Quinazolinone Derivatives
| Derivative Class | Activated Caspases | Cell Line(s) | Reference |
| Quinazoline-containing 1,2,3-triazoles | Caspase-3, Caspase-7 | Multiple cancer cell lines | nih.gov |
| General Quinazolinones | Caspase-3, Caspase-9 | B lymphoma cells | nih.govnih.gov |
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The ratio of these opposing factions determines the cell's fate. An increase in the expression of pro-apoptotic members or a decrease in the anti-apoptotic ones can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govresearchgate.net
Quinazolinone derivatives have been shown to modulate the expression of Bcl-2 family proteins to favor apoptosis. nih.govnih.gov For example, treatment with certain derivatives has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that commits the cell to undergo apoptosis. nih.gov The cleavage of Bcl-2 by activated caspases can further amplify the apoptotic signal. nih.gov
Table 2: Modulation of Bcl-2 Family Proteins by Quinazolinone Derivatives
| Derivative Class | Effect on Bcl-2 | Effect on Bax | Cell Line(s) | Reference |
| General Quinazolinones | Downregulation | Upregulation | B lymphoma cells | nih.govnih.gov |
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in various cellular processes, including DNA repair and programmed cell death. nih.gov During apoptosis, PARP-1 is a key substrate for activated caspase-3. The cleavage of PARP-1 by caspase-3 is considered a hallmark of apoptosis. This cleavage inactivates PARP-1, preventing it from carrying out its DNA repair functions, which in turn conserves cellular energy (ATP) for the apoptotic process.
Certain quinazolin-4(3H)-one derivatives have been specifically designed as dual inhibitors of PARP-1 and other cancer-related targets. nih.gov Studies have shown that these compounds can induce apoptosis, which is often accompanied by the cleavage of PARP. nih.gov This indicates that the apoptotic pathway activated by these compounds involves the activation of caspase-3 and the subsequent alteration of PARP levels. nih.govnih.gov
The mitochondrial membrane potential (ΔΨm) is crucial for maintaining the physiological function of mitochondria, including ATP production. nih.gov A loss or dissipation of ΔΨm is a key event in the early stages of apoptosis. nih.gov This loss is often a consequence of the opening of the mitochondrial permeability transition pore, which is regulated by the Bcl-2 family of proteins.
The pro-apoptotic activity of quinazolinone derivatives is frequently associated with a reduction in the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a critical step that precedes the release of pro-apoptotic factors into the cytoplasm. nih.gov The sustained drop in ΔΨm can lead to a decline in ATP levels, further pushing the cell towards apoptosis. nih.govnih.gov
Under normal physiological conditions, cytochrome c is a component of the electron transport chain located in the mitochondrial intermembrane space. nih.gov The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic pathway of apoptosis. nih.govnih.gov Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. nih.govnih.gov
The modulation of Bcl-2 family proteins and the loss of mitochondrial membrane potential induced by quinazolinone derivatives directly contribute to the release of cytochrome c. nih.govnih.gov This release can occur in two stages: an initial, low-level release followed by a more significant, late-stage release that is often dependent on caspase activity, creating a feedback amplification loop. nih.gov Western blot analysis of cytosolic and mitochondrial fractions of cells treated with apoptotic inducers confirms the translocation of cytochrome c. researchgate.net
Inhibition of DNA Repair Enzyme Systems
In addition to inducing apoptosis, some quinazolin-4(3H)-one derivatives have been developed as inhibitors of DNA repair enzymes, particularly Poly(ADP-ribose) polymerase (PARP). nih.gov PARP enzymes play a critical role in repairing single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (like BRCA1/2 mutations) can lead to a synthetic lethal effect, where the combination of two non-lethal defects results in cell death. nih.gov
A series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated as dual inhibitors of PARP-1 and Bromodomain-containing protein 4 (BRD4), another protein implicated in DNA repair and oncogene expression. nih.gov These dual-target inhibitors have shown promise in preclinical models, demonstrating the potential of the quinazolinone scaffold in targeting DNA repair pathways for cancer therapy. nih.gov
Interference with Intracellular Signaling Pathways
Quinazolinone derivatives have been identified as potent modulators of several critical intracellular signaling pathways that are often dysregulated in various diseases, including cancer. Their ability to interfere with these pathways underscores their therapeutic potential.
The Wnt signaling pathway is crucial for embryonic development and maintaining adult tissue homeostasis. escholarship.org Its abnormal activation is linked to numerous cancers. escholarship.org Quinazoline derivatives have emerged as significant inhibitors of this pathway.
A novel 4-anilinoquinazoline (B1210976) derivative, referred to as B10, has demonstrated potent anti-tumor effects in non-small cell lung cancer (NSCLC) by inhibiting the Wnt/β-catenin pathway. Mechanistic studies have shown that B10 suppresses the AKT/GSK-3β/β-catenin signaling cascade, which leads to the downregulation of Wnt target genes such as c-Myc and c-Jun. nih.gov This derivative, which includes an acrylamide (B121943) group, was found to be significantly more effective than Gefitinib in A549 cells, with an IC₅₀ of 1.28 μM compared to Gefitinib's 7.81 μM. nih.gov In vivo studies confirmed its anti-tumor activity, showing a 46% tumor growth inhibition at a 25 mg/kg dose. nih.gov
Furthermore, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (LEF1), a key component of the Wnt signaling pathway. nih.govmdpi.com By inhibiting LEF1, 2,4-DAQ suppresses the expression of Wnt/β-catenin target genes, including AXIN2, MYC, and LGR5, leading to the inhibition of gastric cancer cell growth and invasiveness. nih.govmdpi.com This highlights the potential of quinazoline derivatives to serve as therapeutic agents by targeting the β-catenin-TCF/LEF signaling axis. nih.govmdpi.com
Table 1: Activity of Quinazoline Derivatives on Wnt Signaling Pathway
| Compound | Target/Pathway | Cell Line | IC₅₀ | Key Findings | Reference |
|---|---|---|---|---|---|
| B10 | Wnt/β-catenin | A549 (NSCLC) | 1.28 µM | Downregulates c-Myc and c-Jun; surpasses Gefitinib's efficacy. | nih.gov |
| 2,4-Diamino-quinazoline (2,4-DAQ) | LEF1/β-catenin-TCF/LEF | Gastric Cancer Cells | Not specified | Suppresses Wnt target genes (AXIN2, MYC, LGR5) and inhibits cell growth. | nih.govmdpi.com |
The Phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.gov Quinazoline derivatives have been extensively investigated as inhibitors of this pathway. nih.gov
A series of rationally designed quinazolin-4-one based hydroxamic acids have been synthesized as novel dual inhibitors of PI3K and histone deacetylases (HDACs). nih.gov By integrating an HDAC pharmacophore into a PI3K inhibitor scaffold, researchers developed compounds with high potency and selectivity against PI3Kγ, PI3Kδ, and HDAC6, with IC₅₀ values often below 10 nM. nih.gov The lead compound, 48c , demonstrated significant antiproliferative activity against various cancer cell lines and induced necrosis in mutant and drug-resistant acute myeloid leukemia (AML) cells, while sparing normal cells. nih.gov
The versatility of the quinazoline scaffold is further demonstrated by the development of several FDA-approved drugs that inhibit the PI3K/Akt/mTOR signaling cascade, such as Idelalisib and Copanlisib. nih.gov Research continues to explore new derivatives, including those with morpholino pyrimidine (B1678525) substitutions, to enhance selectivity and efficacy against different PI3K isoforms. nih.gov
Table 2: PI3K Inhibitory Activity of Quinazolin-4-one Derivatives
| Compound Class | Specific Derivative | Target Isoforms | Potency | Key Findings | Reference |
|---|---|---|---|---|---|
| Quinazolin-4-one based hydroxamic acids | 48c | PI3Kδ, HDAC6 | IC₅₀ < 10 nM | Dual inhibition; potent against resistant AML cells. | nih.gov |
| Quinazoline-based drugs | Idelalisib | PI3Kδ | FDA-approved | Effective in certain hematological malignancies. | nih.govnih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. nih.gov Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several quinazoline derivatives have been developed as potent inhibitors of the NF-κB pathway. escholarship.orgnih.govnih.gov
One such derivative, 19 , a (4-Phenylamino)quinazoline alkylthiourea, effectively blocks the translocation of the NF-κB dimer to the nucleus in macrophage-like cells. escholarship.org It demonstrated a strong inhibitory effect on the production of pro-inflammatory cytokines, with an IC₅₀ of 0.84 µM for IL-6 and 4.0 µM for TNFα. escholarship.org Interestingly, this compound did not inhibit the kinases involved in the upstream activation of NF-κB, suggesting a more targeted mechanism of action. escholarship.org
Another class of compounds, 2-thiazole-5-yl-3H-quinazolin-4-one derivatives, has been synthesized and evaluated as inhibitors of NF-κB mediated transcriptional activation. nih.gov These compounds act as multi-pathway inhibitors, also affecting AP-1 mediated transcription and eIF-4E mediated translation, both of which are crucial for cancer initiation and progression. nih.gov The quinazoline derivative QNZ (EVP4593) has been identified as a potent NF-κB inhibitor that blocks its transcriptional activity at nanomolar concentrations (IC₅₀ of 11 nM). nih.gov
Table 3: NF-κB Inhibitory Activity of Quinazoline Derivatives
| Compound/Class | Specific Compound | Mechanism of Action | IC₅₀ | Key Findings | Reference |
|---|---|---|---|---|---|
| (4-Phenylamino)quinazoline alkylthiourea | 19 | Blocks NF-κB nuclear translocation | 0.84 µM (IL-6) | Selective for NF-κB pathway without inhibiting upstream kinases. | escholarship.org |
| 2-Thiazole-5-yl-3H-quinazolin-4-one | Not specified | Inhibits NF-κB transcriptional activation | Not specified | Multi-pathway inhibitor targeting cancer-related transcription and translation. | nih.gov |
| 4,6-Diaminequinazoline | QNZ (EVP4593) | Blocks NF-κB transcriptional activity | 11 nM | Potent anti-inflammatory and anti-cancer activity. | nih.gov |
Kinesin Spindle Protein (KSP) Inhibition
Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. researchgate.net Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. researchgate.net
Quinazolinone derivatives have been developed as potent KSP inhibitors. researchgate.net One such example is ARQ 621 , a quinazolinone derivative that has shown anticancer activity against a broad spectrum of human cancer cell lines. researchgate.net This compound binds to an allosteric pocket in the KSP motor domain, away from the ATP and microtubule binding sites, leading to the inhibition of its motor activity. researchgate.net Although many KSP inhibitors have shown promise in preclinical studies, their translation to clinical efficacy has been challenging. researchgate.net
Table 4: Quinazolinone Derivatives as KSP Inhibitors
| Compound | Chemical Structure Class | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| ARQ 621 | Quinazolinone derivative | Allosteric inhibition of KSP motor domain | Induces monopolar spindles and mitotic arrest | researchgate.net |
Dynamin-Related Protein-1 (Drp1) Inhibition
Dynamin-related protein-1 (Drp1) is a GTPase that plays a critical role in mitochondrial fission. The inhibition of Drp1 is being explored as a therapeutic strategy for various diseases, including neurodegenerative disorders and certain metabolic conditions.
A well-established Drp1 inhibitor, mdivi-1 (B1676016) , is a 3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one. nih.gov Further structural development of mdivi-1 derivatives has led to the identification of compounds with enhanced potency and selectivity for Drp1. nih.gov For instance, 3-(4-chloro-3-methoxyphenyl)-2-thioxoquinazoline-4-one (10g) exhibited more potent Drp1-inhibitory activity than mdivi-1. nih.gov Research has also shown that Drp1 inhibition by compounds like mdivi-1 can reduce hepatic secretion of PCSK9, a protein involved in cholesterol metabolism. genome.jp This suggests a novel role for Drp1 in regulating cellular protein homeostasis. genome.jp
Table 5: Quinazolinone Derivatives as Drp1 Inhibitors
| Compound | Chemical Class | Key Findings | Reference |
|---|---|---|---|
| Mdivi-1 | 2-Thioxoquinazoline-4-one | Established Drp1 inhibitor; also inhibits puromycin-sensitive aminopeptidase (B13392206) (PSA). | nih.gov |
| 10g | 2-Thioxoquinazoline-4-one | More potent and selective Drp1 inhibitor than mdivi-1. | nih.gov |
Tubulin Polymerization Interference
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. sifisheriessciences.com Interference with tubulin polymerization is a well-established mechanism for anticancer drugs.
Two families of quinazolinone derivatives, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, have been synthesized and shown to possess broad-spectrum cytotoxic activity against a panel of human cancer cell lines. sifisheriessciences.com Notably, the derivative Naphthyl 39 completely inhibited tubulin polymerization and exhibited cytotoxicity in the sub-micromolar range. sifisheriessciences.com These compounds induce a G₂/M cell cycle arrest, which is characteristic of tubulin polymerization inhibitors. sifisheriessciences.com This indicates that the quinazolinone scaffold can be effectively utilized to develop novel anticancer agents that target microtubule dynamics. sifisheriessciences.com
Table 6: Quinazolinone Derivatives Targeting Tubulin Polymerization
| Compound | Chemical Class | Effect on Tubulin | Consequence | Reference |
|---|---|---|---|---|
| Naphthyl 39 | Quinazolin-4(3H)-one | Complete inhibition of polymerization | G₂/M cell cycle arrest; sub-micromolar cytotoxicity | sifisheriessciences.com |
| Compound 64 | Quinazolin-4(3H)-one | Tubulin polymerization inhibitor | G₂/M cell cycle arrest; sub-micromolar cytotoxicity | sifisheriessciences.com |
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that modulates DNA topology by creating transient double-strand breaks, which is essential for processes like DNA replication and chromosome segregation. nih.govcapes.gov.br Its inhibition can lead to cell cycle arrest and apoptosis, making it a key target in cancer therapy. nih.govyoutube.com
Quinazoline derivatives have been identified as potential topoisomerase II inhibitors. nih.govnih.gov These compounds can act through two primary mechanisms: as topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors that block the enzyme's activity without causing DNA breaks. nih.govnih.gov For instance, certain nih.govnih.govtandfonline.comtriazolo[4,3-c]quinazoline derivatives have been shown to possess significant DNA binding affinities and act as catalytic inhibitors of topoisomerase II. nih.gov Specifically, one such derivative demonstrated a catalytic inhibitory effect at a concentration of 10 μM. nih.gov The inhibition of topoisomerase II by these catalytic inhibitors can lead to a delay in the cell cycle at the G2/M and S phases. nih.gov
Antimicrobial Activities and Mechanisms
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov
The antibacterial potential of quinazolinone derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. sapub.orgtsijournals.com Studies have shown that these compounds can exhibit moderate to good antibacterial activity. sapub.org For example, newly synthesized derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one were tested against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, demonstrating their potential as antibacterial agents. sapub.org
The mechanism of antibacterial action for some quinoline (B57606) derivatives, which form the structural basis of quinazolinones, is believed to involve the inhibition of DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.com The structure-activity relationship is crucial, with certain substituents on the quinazolinone nucleus enhancing antibacterial efficacy. eco-vector.compharmpharm.ru For instance, a derivative containing a naphthyl radical, which increases the molecule's hydrophobicity, showed a bacteriostatic effect against Staphylococcus aureus. pharmpharm.ru Another derivative with an amide group linked to a phenyl radical also exhibited a similar pharmacological effect. pharmpharm.ru
In a study exploring 4(3H)-quinazolinone derivatives, one compound, designated as compound 27, showed potent activity against methicillin-resistant S. aureus (MRSA) strains with a minimal inhibitory concentration (MIC) of ≤0.5 μg/mL. nih.gov This highlights the potential of this chemical class in combating antibiotic-resistant bacteria.
Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Target Organism | Activity/MIC | Reference |
| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good | sapub.org |
| Quinazolinone derivative with naphthyl radical | Staphylococcus aureus | Bacteriostatic effect | pharmpharm.ru |
| Quinazolinone derivative with amide group | Staphylococcus aureus | Bacteriostatic effect | pharmpharm.ru |
| Compound 27 (a 4(3H)-quinazolinone) | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.5 μg/mL | nih.gov |
Quinazolinone derivatives have also been investigated for their antifungal properties against a variety of fungal pathogens. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The antifungal activity is often dependent on the specific substitutions on the quinazolinone ring. nih.gov
For instance, a study on 3-alkylquinazolin-4-one derivatives found that compound 3h (6-bromo-3-propylquinazolin-4-one) displayed strong in vitro antifungal activity against the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Another study on a series of quinazolin-4-(3H)-ones revealed that compounds 3c , 3d , and 3e showed good antifungal activity against plant pathogenic fungi, including Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. researchgate.net
Furthermore, newly synthesized pyrazol-quinazolinone compounds have demonstrated inhibitory effects on the growth of several plant pathogenic fungi, with compounds containing chlorine showing a particularly obvious inhibitory effect on Rhizoctonia solani AG1. mdpi.com
Table 2: Antifungal Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Target Fungi | Activity | Reference |
| 6-bromo-3-propylquinazolin-4-one (3h) | Fusarium oxysporum, Valsa mali, Gibberella zeae | Strong in vitro activity | nih.gov |
| Quinazolin-4-(3H)-one derivatives (3c, 3d, 3e) | Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, Verticillium dahliae Kleb | Good antifungal activity | researchgate.net |
| Pyrazol-quinazolinone compounds (with chlorine) | Rhizoctonia solani AG1 | Obvious inhibitory effect | mdpi.com |
Anti-inflammatory Effects and Associated Targets
The quinazolinone scaffold is a well-established pharmacophore for designing anti-inflammatory agents. researchgate.netmdpi.com Various derivatives have been synthesized and evaluated for their ability to mitigate inflammation. nih.govresearchgate.net
A key mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Several studies have focused on developing quinazolinone derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.govtandfonline.comresearchgate.net
Research has shown that novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) can exhibit superior COX-2 selectivity. nih.govtandfonline.com For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized, and several compounds demonstrated potent anti-inflammatory properties. nih.govresearchgate.net Specifically, compounds 4 and 6 from this series possessed strong COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively, which are comparable to the reference drug celecoxib (B62257) (IC50 0.30 μM). nih.gov These compounds showed high selectivity for COX-2 over COX-1. nih.govresearchgate.net
Table 3: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) | Reference |
| Compound 4 | 0.33 | >303.0 | nih.gov |
| Compound 6 | 0.40 | >250.0 | nih.gov |
| Compound 5 | 0.80 | >125 | nih.govresearchgate.net |
| Compound 8 | 0.70 | >142 | nih.govresearchgate.net |
| Compound 13 | 0.70 | >142 | nih.govresearchgate.net |
| Celecoxib (Reference) | 0.30 | >333 | nih.gov |
Enzyme Inhibitory Activities
Beyond topoisomerase and COX, quinazolinone derivatives have been shown to inhibit other enzymes, indicating their potential as multi-target agents.
For instance, a series of quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Compounds 2i and 3i from this series exhibited potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov
Additionally, new hybrids of quinazolinone-1,2,3-triazole-acetamide have been synthesized and screened for their α-glucosidase inhibitory activity. nih.gov All tested analogs showed significant inhibitory activity against α-glucosidase, with IC50 values ranging from 4.8 to 140.2 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.gov
Table 4: Other Enzyme Inhibitory Activities of Quinazolinone Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Potent inhibition (specific values in source) | nih.gov |
| Quinazolinone-1,2,3-triazole-acetamide hybrids | α-glucosidase | 4.8–140.2 μM | nih.gov |
α-Amylase and α-Glucosidase Inhibition
Currently, there is no specific data available in the public domain detailing the inhibitory effects of this compound derivatives on α-amylase and α-glucosidase. Although other quinazolinone derivatives have been investigated as potential anti-diabetic agents through the inhibition of these carbohydrate-hydrolyzing enzymes, studies focusing on the 2-pentyl substituted 3-amino-quinazolin-4-one are not found in the reviewed literature.
Carbonic Anhydrase (hCA I, hCA II) Inhibition
Investigations into the inhibitory potential of this compound derivatives against human carbonic anhydrase isozymes I and II (hCA I and hCA II) have not been reported in the available scientific literature. While the inhibition of these enzymes is a target for various therapeutic areas, the specific contribution of the this compound scaffold remains unelucidated.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The scientific literature lacks specific studies on the inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of Alzheimer's disease. However, research has not yet extended to this particular chemical entity.
Cathepsin D Inhibition
There is no available research data concerning the inhibitory effects of this compound derivatives on Cathepsin D. This aspartic protease is implicated in various physiological and pathological processes, but its interaction with the specified quinazolinone derivatives has not been explored.
Lactate Dehydrogenase A (LDHA) Inhibition
The potential for this compound derivatives to act as inhibitors of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis and a target in cancer therapy, has not been documented in the accessible scientific literature.
Histone Deacetylase (HDAC) Inhibition
Specific research on the inhibitory activity of this compound derivatives against Histone Deacetylases (HDACs) is not present in the current body of scientific publications. While other quinazolinone-based compounds have been explored as HDAC inhibitors for cancer therapy, this particular derivative remains uninvestigated.
Antioxidant Mechanisms (e.g., ABTS and DPPH radical scavenging)
Detailed studies quantifying the antioxidant capacity of this compound derivatives through standard assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging are not available in the public domain. The potential for this scaffold to mitigate oxidative stress has not been scientifically established.
Neuropharmacological Target Interactions (e.g., GABA(A) Receptor Modulation)
The central nervous system is a significant target for compounds bearing the quinazolinone core. These derivatives have been explored for their interactions with key neuroreceptors, including the γ-aminobutyric acid type A (GABA(A)) receptor, which is the primary inhibitory neurotransmitter receptor in the brain. unifi.it Modulation of GABA(A) receptors is a key mechanism for sedative, anxiolytic, and anticonvulsant drugs.
Research into quinazolin-4-one derivatives has revealed their potential as modulators of GABA(A) receptors. nih.gov For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their ability to modulate GABA(A) receptor function. nih.govnih.gov These studies show that substitutions on the quinazoline ring system can lead to compounds acting as positive allosteric modulators, antagonists, or inverse agonists at the benzodiazepine (B76468) binding site of the GABA(A) receptor. unifi.itnih.gov
Specifically, studies on recombinant α1β2γ2L-GABA(A) receptors expressed in Xenopus laevis oocytes have demonstrated that the pyrazolo[1,5-a]quinazoline scaffold can be modified to produce compounds with varying effects. Some derivatives enhance the chlorine current induced by GABA, indicating a positive modulatory effect, while others act as antagonists. nih.gov For example, one study found that an ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate derivative enhanced the chlorine current by up to 85% at a concentration of 100 µM. nih.gov Another compound, a 3-iodo derivative, was identified as an antagonist of the full agonist lorazepam. nih.gov This suggests that the quinazolinone backbone is a viable template for developing selective GABA(A) receptor modulators.
While direct studies on this compound are not extensively documented in this context, the established activity of structurally related quinazolinones suggests that it could potentially interact with neuropharmacological targets. The nature of the substituents at the C-2 (pentyl) and N-3 (amino) positions would be critical in determining the specific type and potency of such interactions. Further investigation is required to elucidate the precise neuropharmacological profile of this specific compound and its derivatives.
Table 1: GABA(A) Receptor Modulation by Select Quinazolinone Derivatives
| Compound Derivative | Receptor Subtype | Observed Activity | Key Finding | Source |
|---|---|---|---|---|
| Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | α1β2γ2L-GABA(A)R | Positive Allosteric Modulator | Enhanced chlorine current by +85% at 100 µM. | nih.gov |
| 7-Nitro-pyrazolo[1,5-a]quinazoline derivative | α1β2γ2L-GABA(A)R | Antagonist | Inhibited GABA(A) receptor function. | nih.gov |
| 3-Iodo-pyrazolo[1,5-a]quinazoline derivative | α1β2γ2L-GABA(A)R | Antagonist | Antagonized the effect of the full agonist lorazepam. | nih.gov |
| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives | NR1/NR2C/D NMDA Receptors | Non-competitive Antagonist | Showed >50-fold selectivity for NR2C/D-containing receptors over NR2A/B. | nih.gov |
Potential Activities in Other Disease Models (e.g., Antiviral, Antimalarial, Anti-HIV)
The structural diversity of quinazolinone derivatives has led to their evaluation against various infectious diseases. The core scaffold has proven to be a valuable template for the development of agents targeting viruses and parasites.
Antiviral Activity
The quinazolinone nucleus is a component of various compounds investigated for antiviral properties. researchgate.net Studies have demonstrated the efficacy of 2,3-disubstituted quinazolin-4(3H)-ones against a range of viruses. For example, certain derivatives have shown potent activity against Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values as low as 86 nM and no significant cytotoxicity. nih.gov Other research has focused on plant viruses, where myricetin (B1677590) derivatives incorporating a quinazolinone moiety displayed significant protective activity against the tobacco mosaic virus (TMV). acs.org Specifically, one such compound was found to have strong binding capability to the TMV coat protein. acs.org The synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives has also yielded compounds with moderate to good antiviral activity against TMV. nih.gov
Table 2: Antiviral Activity of Select Quinazolinone Derivatives
| Compound Derivative Class | Virus | Activity Metric | Result | Source |
|---|---|---|---|---|
| 2,3,6-Trisubstituted quinazolinones | Zika Virus (ZIKV) | EC50 | As low as 86 nM | nih.gov |
| 2,3,6-Trisubstituted quinazolinones | Dengue Virus (DENV) | EC50 | Potent activity observed | nih.gov |
| Myricetin derivative with quinazolinone moiety | Tobacco Mosaic Virus (TMV) | EC50 | 196.11 µg/mL | acs.org |
| 2-Aryl-3-(substituted-benzalamino)-4(3H)-quinazolinone | Tobacco Mosaic Virus (TMV) | Inhibition Rate | Good antiviral activity reported | nih.gov |
Antimalarial Activity
Malaria remains a significant global health issue, and the quinazolinone scaffold has been explored for novel antimalarial agents. researchgate.netnih.gov Research has identified 2-aminoquinazolin-4(3H)-ones as a new class of inhibitors targeting the digestive vacuole plasmepsins of the malaria parasite. nih.gov These compounds have demonstrated growth inhibition of Plasmodium falciparum in cell-based assays with IC50 values around 1 µM. nih.gov Optimization of these structures, particularly through the introduction of hydrophobic substituents, has led to improved potency. nih.gov Further studies on quinazolinone-2-carboxamide derivatives have also yielded compounds with oral efficacy in murine malaria models, highlighting the therapeutic potential of this chemical class. acs.org
Table 3: Antimalarial Activity of Select Quinazolinone Derivatives
| Compound Derivative Class | Target | Activity Metric | Result | Source |
|---|---|---|---|---|
| 2-Aminoquinazolin-4(3H)-ones | Plasmepsins I, II, IV | IC50 | ~1 µM against P. falciparum | nih.gov |
| Quinazolinone-2-carboxamides | P. falciparum | - | Demonstrated oral efficacy in mice | acs.org |
| Febrifugine analogue (quinazolinone derivative) | P. berghei | Therapeutic Index | Modifications led to drastically reduced toxicity compared to febrifugine. | nih.gov |
Anti-HIV Activity
The development of novel anti-HIV agents is crucial, and 2,3-disubstituted quinazolin-4(3H)-ones have been a subject of interest in this area. researchgate.nethakon-art.com Several studies have reported the synthesis and evaluation of these derivatives for their ability to inhibit HIV replication. In one study, a series of [2-phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides were tested against HIV in CEM cell lines, with the most active compound showing 45.67% protection. nih.gov Another investigation involving the condensation of 2-substituted benzo nih.govtsijournals.comoxazine-4-ones with primaquine (B1584692) produced novel 2,3-disubstituted quinazolin-4(3H)-one derivatives. hakon-art.com Among these, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated a 15% maximum protection against the replication of HIV-1 in MT-4 cells. hakon-art.comtsijournals.com This indicates that while the quinazolinone scaffold holds promise, further structural optimization is necessary to enhance anti-HIV potency. hakon-art.com
Table 4: Anti-HIV Activity of Select Quinazolinone Derivatives
| Compound Derivative | Cell Line | Activity | Source |
|---|---|---|---|
| [2-Phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides | CEM | Up to 45.67% protection | nih.gov |
| 6-Bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one | MT-4 | 15% maximum protection against HIV-1 | hakon-art.comtsijournals.com |
| 2-Mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones | MT-4 | Screened against HIV-1 (IIIB) and HIV-2 (ROD) | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Amino 2 Pentyl 3h Quinazolin 4 One Derivatives
Impact of the Pentyl Chain at C-2 on Biological Activity
The nature of the substituent at the C-2 position of the quinazolinone ring is a critical determinant of biological activity. While a diverse range of substituents, including aryl, and various alkyl groups, have been explored, the presence of a pentyl chain introduces specific physicochemical properties that modulate the compound's interaction with biological targets.
The lipophilicity conferred by the five-carbon chain can significantly influence the pharmacokinetic properties of the molecule, such as membrane permeability and distribution. Research on related 2-alkyl-3-aminoquinazolin-4-ones suggests that the length of the alkyl chain can impact the potency and selectivity of the biological response. It is hypothesized that the pentyl group may engage in hydrophobic interactions within the binding pockets of target proteins, thereby enhancing affinity. The flexibility of the pentyl chain allows it to adopt various conformations, potentially enabling a better fit into hydrophobic channels or pockets of enzymes or receptors.
While direct comparative studies isolating the effect of a pentyl group versus other alkyl chains on 3-amino-quinazolin-4-ones are not extensively documented, general trends in SAR studies of quinazolinones indicate that an optimal alkyl chain length often exists for maximal activity. Chains that are too short may not provide sufficient hydrophobic interaction, while excessively long chains can lead to decreased solubility or steric hindrance. The pentyl group often represents a balance between these factors, contributing to a favorable interaction with various biological targets.
Significance of Modifications at the N-3 Amino Group
The amino group at the N-3 position is a key feature of this class of compounds, offering a versatile handle for chemical modification. Derivatization of this amino group has been a widely employed strategy to modulate the biological activity, physicochemical properties, and target selectivity of the quinazolinone scaffold.
Influence of Schiff Base Formation
The condensation of the N-3 amino group with various aldehydes and ketones to form Schiff bases (imines) is a common and effective modification. This transformation introduces a C=N double bond and incorporates a new substituent, which can significantly alter the electronic and steric properties of the molecule.
The formation of Schiff bases from 3-amino-2-substituted quinazolin-4-ones has been shown to result in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govsapub.org The nature of the aldehyde or ketone used in the condensation reaction plays a crucial role in determining the resulting biological activity. Aromatic aldehydes, for instance, introduce an additional phenyl ring, which can participate in π-π stacking or hydrophobic interactions with biological targets. The electronic nature of substituents on this aromatic ring (electron-donating or electron-withdrawing) can further fine-tune the activity.
Table 1: Impact of Schiff Base Formation on Biological Activity of 3-Amino-2-methylquinazolin-4-one Derivatives
| Aldehyde/Ketone Reactant | Resulting Schiff Base Moiety | Observed Biological Activity |
|---|---|---|
| Benzaldehyde | -N=CH-Ph | Antibacterial nih.gov |
| Salicylaldehyde | -N=CH-C₆H₄-OH | Antimicrobial researchgate.net |
This table is illustrative and based on derivatives with a methyl group at C-2, as specific data for the 2-pentyl derivative is limited. The trend is expected to be similar.
Effect of Introducing Heterocyclic Moieties
The introduction of heterocyclic rings at the N-3 position, either directly or via a linker, has been another fruitful avenue in the SAR exploration of 3-aminoquinazolin-4-ones. Heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, alter the polarity, and provide new interaction points with biological targets.
Studies on related systems have shown that incorporating moieties such as triazoles, thiadiazoles, and oxadiazoles can lead to compounds with potent antimicrobial and other pharmacological activities. sapub.orgresearchgate.net These heterocyclic rings can mimic the spatial and electronic features of endogenous ligands or interact with specific residues in enzyme active sites. The choice of the heterocyclic ring and its point of attachment to the quinazolinone core are critical for optimizing biological activity. For instance, the nitrogen atoms within these rings can act as hydrogen bond acceptors, forming crucial interactions with target proteins.
Role of Substituents on the Quinazolinone Benzene (B151609) Ring in Modulating Activity
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃), and electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) and nitro (-NO₂) can alter the electron density of the quinazolinone ring system. libretexts.org This, in turn, can affect the binding affinity of the molecule to its target. For example, the introduction of a halogen at position 6 or 8 has been reported to enhance the antimicrobial activities of certain quinazolinone derivatives. nih.gov The position of the substituent is also crucial, as it dictates the spatial orientation of the group and its potential for interaction with specific regions of a binding site. msu.edu
Table 2: Influence of Benzene Ring Substituents on Quinazolinone Activity
| Substituent | Position | Effect on Biological Activity (General Observations) |
|---|---|---|
| Halogen (e.g., Br, Cl) | 6, 8 | Often enhances antimicrobial and anticonvulsant activity nih.govnih.gov |
| Methoxy (-OCH₃) | Various | Can increase potency in some cases by acting as a hydrogen bond acceptor nih.gov |
This table represents general trends observed in the broader class of quinazolinone derivatives.
Comparative Analysis of Quinazolinone versus Quinazolinethione Scaffolds
The replacement of the carbonyl oxygen at the C-4 position with a sulfur atom to yield a quinazolinethione scaffold is a significant structural modification that can lead to a distinct biological activity profile. The thione group (C=S) differs from the ketone group (C=O) in terms of bond length, polarity, and hydrogen bonding capacity.
Generally, quinazolinethiones have been reported to exhibit a range of biological activities, sometimes overlapping with their quinazolinone counterparts, but often with different potencies or even novel activities. The sulfur atom is larger and more polarizable than oxygen, which can lead to different interactions with biological targets. For instance, the thione group may exhibit a stronger affinity for soft metal ions present in some metalloenzymes.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. Although the parent compound 3-Amino-2-pentyl-3H-quinazolin-4-one does not possess a chiral center, the introduction of chiral substituents or the creation of a chiral center during derivatization would necessitate the consideration of stereoisomers.
If a chiral center were introduced, for example, by using a chiral aldehyde to form a Schiff base or by incorporating a chiral heterocyclic moiety, the resulting diastereomers or enantiomers would likely exhibit different biological activities. It is well-established in medicinal chemistry that one enantiomer of a chiral drug is often significantly more potent than the other (the eutomer and distomer, respectively). nih.gov This is because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal interaction with the chiral binding site of the target protein.
Currently, there is a lack of specific research on the stereochemical aspects of this compound derivatives. However, based on fundamental principles of pharmacology, it can be inferred that if chiral derivatives were to be synthesized, the separation and individual biological evaluation of the stereoisomers would be crucial for a complete understanding of their SAR.
Based on a thorough review of available scientific literature, there is no specific published research focusing on the computational and in silico analysis of the chemical compound This compound .
While the quinazolin-4(3H)-one scaffold and its various derivatives are the subject of extensive computational research, including molecular docking, molecular dynamics simulations, DFT calculations, and pharmacophore modeling, these studies focus on analogues with different substitutions at the 2-position (e.g., methyl, ethyl, phenyl, or more complex groups).
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as no specific data exists in the public domain for this compound concerning:
Molecular Docking Simulations: No studies identify its key binding sites, interaction types, or docking scores with any biological target.
Molecular Dynamics (MD) Simulations: There is no information on its ligand-protein complex stability or conformational dynamics.
Density Functional Theory (DFT) Calculations: Electronic properties and reactivity for this specific compound have not been published.
Pharmacophore Modeling: It has not been used as a basis for pharmacophore model generation in rational drug design studies.
Generating content on these topics would require extrapolating from different, albeit related, molecules, which would be scientifically speculative and violate the explicit instruction to focus solely on this compound.
Computational and in Silico Approaches in the Study of 3 Amino 2 Pentyl 3h Quinazolin 4 One
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a class of molecules like quinazolinone derivatives, QSAR models are instrumental in predicting the activity of new or unsynthesized analogs, such as 3-Amino-2-pentyl-3H-quinazolin-4-one. nih.gov The core principle of QSAR is that variations in the structural or physicochemical properties of a molecule directly influence its biological effects. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Compilation : A series of quinazolinone analogs with experimentally determined biological activities (e.g., inhibitory concentration, IC50) is collected to serve as the training set for the model.
Molecular Descriptor Calculation : For each molecule in the series, a wide array of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. protoqsar.com Descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. hufocw.orgucsb.edu
Model Development : Using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms, a mathematical equation is generated that links the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net
Model Validation : The predictive power and robustness of the QSAR model are rigorously assessed through internal and external validation methods to ensure its reliability. mdpi.com
For this compound, a hypothetical QSAR study would involve calculating its specific molecular descriptors and inputting them into a validated model for quinazolinone derivatives. The model would then predict its biological activity based on the contributions of features like the pentyl group at the 2-position and the amino group at the 3-position. For instance, QSAR studies on similar quinazolinone derivatives have shown that descriptors related to molecular shape, electronic properties (like HOMO and LUMO energies), and lipophilicity (LogP) are often crucial in determining their activity. ucsb.edunih.gov
Table 1: Conceptual Molecular Descriptors for QSAR Analysis of this compound
This table outlines the types of descriptors that would be calculated in a QSAR study to correlate the compound's structural features with its biological activity.
| Descriptor Category | Specific Descriptor Example | Structural Feature Represented | Potential Influence on Activity |
|---|---|---|---|
| Constitutional | Molecular Weight | Overall size of the molecule. | Affects diffusion and ability to fit into a biological target's active site. |
| Topological | Wiener Index | Molecular branching and compactness. | Influences molecular shape and interactions with receptors. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity balance. | Crucial for membrane permeability and reaching the target site. |
| Electronic | HOMO/LUMO Energies | Electron-donating or accepting capability. | Governs the molecule's reactivity and ability to form covalent or charge-transfer interactions. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Relates to solubility and interactions with the biological environment. |
In silico Drug-Likeness and ADMET Prediction (Conceptual Framework)
Before a compound undergoes extensive synthesis and testing, it is crucial to assess its potential to be developed into a successful drug. In silico tools are used to predict "drug-likeness" and the pharmacokinetic profile, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). osdd.netfiveable.me This early-stage filtering helps to eliminate compounds that are likely to fail later in development due to poor ADMET properties. springernature.com
Drug-Likeness Prediction
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. nih.gov It is often assessed using rules derived from the analysis of successful oral medications. The most well-known of these is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons wikipedia.org
LogP (a measure of lipophilicity) not greater than 5 wikipedia.org
No more than 5 hydrogen bond donors wikipedia.org
No more than 10 hydrogen bond acceptors wikipedia.org
These rules provide a rapid screen for compounds that are likely to have reasonable absorption and distribution properties. lindushealth.comtaylorandfrancis.com For this compound, computational software would calculate these and other physicochemical properties to provide a preliminary assessment of its drug-likeness.
ADMET Prediction: A Conceptual Framework
ADMET prediction involves a suite of computational models that estimate how a compound will behave in a biological system. aurigeneservices.comnih.gov These models are typically built using large datasets of experimental results and employ sophisticated algorithms, including machine learning and QSAR. nih.gov The goal is not to obtain exact values but to identify potential liabilities early in the drug discovery process. fiveable.me
Absorption : This predicts the extent to which a compound can cross biological membranes, such as the intestinal wall, to enter the bloodstream. Models often predict parameters like Caco-2 cell permeability and human intestinal absorption (HIA). mdpi.com
Distribution : This relates to how a compound spreads throughout the body's tissues and fluids. Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com
Metabolism : This assesses the compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family. Predictions can identify which CYP isoforms are likely to metabolize the compound and whether it might inhibit these enzymes, leading to potential drug-drug interactions.
Excretion : This component predicts the primary routes by which the compound and its metabolites are eliminated from the body.
Toxicity : A broad category of models that predict various potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. springernature.com
For this compound, a conceptual ADMET analysis would utilize various software platforms (e.g., SwissADME, ADMETlab, pkCSM) to generate a profile based on its chemical structure. nih.gov This profile would flag potential issues, such as predicted low solubility, high plasma protein binding, or potential inhibition of a key metabolic enzyme, guiding medicinal chemists in the design of improved analogs.
Table 2: Conceptual Framework for In Silico Drug-Likeness and ADMET Parameter Prediction
This table illustrates the key parameters evaluated in a conceptual in silico assessment of a novel compound like this compound.
| Parameter Category | Specific Parameter | Significance in Drug Development | Conceptual Prediction Goal |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Estimates the likelihood of good oral bioavailability. drugbank.com | To verify that the compound does not violate more than one of the rule's criteria. |
| Bioavailability Score | Integrates multiple properties to provide a probabilistic score for oral bioavailability. | To obtain a high score, indicating a favorable profile for oral administration. | |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. | To ensure the compound is predicted to be well-absorbed. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross into the central nervous system. | To determine if the compound is likely to reach CNS targets (if desired) or be excluded (to avoid side effects). |
| Metabolism | CYP450 Enzyme Inhibition | Flags the potential for drug-drug interactions. | To predict that the compound is not a significant inhibitor of major CYP isoforms (e.g., 2D6, 3A4). |
| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. | To predict a low probability of inhibiting the hERG potassium channel. |
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
A significant challenge in the advancement of novel quinazolinone derivatives lies in the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes can often involve harsh reaction conditions, volatile organic solvents, and the use of toxic catalysts. mdpi.com
Future research will likely focus on "green chemistry" approaches to synthesize compounds like 3-Amino-2-pentyl-3H-quinazolin-4-one. This includes the use of safer solvents, such as deep eutectic solvents, and energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis. mdpi.com For instance, a sustainable method for synthesizing the quinazolin-4(3H)-one scaffold has been developed using 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H₂O₂ as a green oxidant. nih.gov Another promising avenue is the use of magnetically recoverable catalysts, such as novel palladium nanocatalysts, which allow for easy separation and recycling, thereby enhancing cost-effectiveness and sustainability. bohrium.comfrontiersin.org Multicomponent reactions (MCRs) are also gaining traction as they allow for the rapid and straightforward construction of the quinazolinone scaffold from readily available substrates in a single step. mdpi.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Quinazolinones
| Feature | Conventional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Deep eutectic solvents, water, PEG-200 mdpi.comrsc.org |
| Catalysts | Homogeneous metal catalysts (often toxic and difficult to remove) | Magnetically recoverable nanocatalysts, transition-metal-free systems bohrium.comfrontiersin.orgrsc.org |
| Energy Source | Conventional heating (often prolonged) | Microwave irradiation, ultrasound mdpi.commdpi.com |
| Reaction Type | Multi-step syntheses | One-pot multicomponent reactions (MCRs) mdpi.com |
| Waste Generation | Higher | Lower |
Identification and Validation of Novel Molecular Targets
Quinazolinone derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects. wisdomlib.orgnih.gov This versatility stems from their ability to interact with various biological targets. nih.gov A key challenge for a new derivative like this compound is to identify and validate its specific molecular targets to understand its mechanism of action and therapeutic potential.
Future research will involve screening this compound against a broad panel of biological targets, such as kinases, which are often implicated in cancer. nih.govrsc.org For example, certain quinazolinone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases like VEGFR-2, FGFR-1, and BRAF. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the quinazolinone ring can significantly influence biological activity. nih.gov For this compound, the pentyl group at the 2-position and the amino group at the 3-position are key features that will determine its target specificity. nih.gov Advanced techniques such as chemical proteomics and molecular docking can be employed to identify and validate these targets. nih.govnih.gov
Table 2: Potential Molecular Targets for Quinazolinone Derivatives
| Target Class | Specific Examples | Associated Diseases |
|---|---|---|
| Kinases | EGFR, VEGFR-2, FGFR-1, BRAF, ABL, ALK, c-RAF rsc.orgnih.govnih.gov | Cancer |
| Enzymes | COX-2, 15-LOX, α-glucosidase, DNA gyrase wisdomlib.orgresearchgate.netresearchgate.net | Inflammation, Diabetes, Bacterial infections |
| Receptors | α1-adrenergic receptors nih.gov | Hypertension |
| Other Proteins | PBP1, PBP2a acs.org | Bacterial infections (MRSA) |
Rational Design of Multi-Targeting Agents for Complex Diseases
Many complex diseases, such as cancer and Alzheimer's disease, involve multiple pathological pathways. nih.gov A significant future direction for quinazolinone research is the rational design of multi-targeting agents that can modulate several targets simultaneously. This approach can offer improved therapeutic efficacy and a lower likelihood of drug resistance. nih.govnih.gov
For this compound, future research could focus on modifying its structure to create hybrid molecules that incorporate pharmacophores known to interact with different targets. nih.gov For instance, quinazolinone N-acetohydrazides have been designed as type II multi-kinase inhibitors. nih.gov Similarly, quinazolinone-based hydroxamic acids have been developed as dual PI3K/HDAC inhibitors. nih.gov The design of such multi-targeting agents often involves linking the quinazolinone scaffold to other heterocyclic moieties known for their biological activity. nih.gov
Advanced Computational Methodologies for Lead Optimization and Mechanistic Understanding
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov A significant challenge in the development of this compound as a therapeutic agent will be the optimization of its potency, selectivity, and pharmacokinetic properties.
Future research will heavily rely on advanced computational methodologies to guide this process. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of quinazoline (B50416) derivatives. frontiersin.orgrsc.org Molecular docking simulations can provide insights into the binding modes of these compounds with their molecular targets, helping to understand the mechanism of action and guide the rational design of more potent analogs. nih.govnih.gov These computational tools can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov
Table 3: Computational Tools in Quinazolinone Drug Discovery
| Computational Method | Application |
|---|---|
| Molecular Docking | Predicting binding modes and affinities with target proteins. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. frontiersin.orgrsc.org |
| Virtual Screening | Identifying potential hit compounds from large chemical libraries. acs.org |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes. |
| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity properties. |
Exploration of New Biological Activities beyond Current Paradigms
While quinazolinones are well-studied for their anticancer, anti-inflammatory, and antimicrobial properties, there is a vast, unexplored potential for new biological activities. semanticscholar.orgmdpi.com A forward-looking research direction for this compound would be to screen it for novel therapeutic applications.
Recent studies have begun to explore quinazolinone derivatives for a wider range of conditions, including their use as anticonvulsants, anti-diabetic agents, and even for the treatment of neurodegenerative diseases like Alzheimer's. wisdomlib.orgnih.gov The structural diversity of the quinazolinone scaffold allows for fine-tuning of its properties to interact with a multitude of biological systems. nih.gov Therefore, systematic screening of this compound and its future analogs in various biological assays could uncover unexpected and valuable therapeutic properties.
Q & A
Basic Research Questions
Q. What are the conventional and optimized synthetic routes for 3-Amino-2-pentyl-3H-quinazolin-4-one?
- Methodology :
- Conventional synthesis : React 2-aminobenzamide with pentyl isocyanate in acetic acid under reflux (6–8 hours). Cyclization is achieved via nucleophilic substitution. Yield typically ranges from 50–65% .
- Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes by enhancing reaction kinetics. Yields improve to 75–85% due to uniform heating and reduced side reactions .
- Data Table :
| Method | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 6–8 hours | 50–65 | 90–95 | |
| Microwave Irradiation | 15–30 minutes | 75–85 | 95–98 |
Q. How can structural characterization of this compound be performed?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., pentyl chain at C2, amino group at C3) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., N–H···O motifs) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 268.2) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation (H333 hazard) .
- Store in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and reduce reaction time for quinazolinone derivatives?
- Mechanistic Insight : Microwave irradiation accelerates dipole rotation, enhancing energy transfer and reducing activation barriers. This minimizes side reactions (e.g., oxidation of the pentyl chain) and improves regioselectivity .
- Case Study : A 2024 study showed a 30% yield increase and 90% time reduction compared to conventional methods for analogous quinazolinones .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Dose-response profiling : Test compound efficacy at varying concentrations (e.g., IC50 for antibacterial activity) .
- Structural analogs : Compare activity of derivatives (e.g., 3-amino-6-iodo-2-methyl variants) to identify substituent effects .
- Example : Discrepancies in antimicrobial activity (e.g., E. coli vs. S. aureus) may arise from differences in bacterial membrane permeability .
Q. How can computational modeling predict pharmacological targets for this compound?
- Methodology :
- Molecular docking : Screen against targets like DHFR (dihydrofolate reductase) or COX-2 using AutoDock Vina.
- QSAR studies : Correlate substituent properties (e.g., logP of pentyl chain) with anti-inflammatory activity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues :
- Purification : Column chromatography scalability. Switch to recrystallization in ethanol/water mixtures .
- Byproduct control : Optimize stoichiometry (e.g., 1:1.2 ratio of 2-aminobenzamide to pentyl isocyanate) .
Data Contradiction Analysis
Q. Why do yields vary between microwave and conventional methods?
- Root Cause : Microwave reactors provide precise temperature control, preventing thermal degradation. Conventional heating may lead to localized overheating, reducing yield .
- Evidence : A 2024 study reported 85% yield for microwave vs. 65% for conventional synthesis of a similar quinazolinone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
